

physical and chemical properties of 2-(1-Ethoxypropylidene)malononitrile

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Compound of Interest

Compound Name: 2-(1-Ethoxypropylidene)malononitrile

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An In-depth Technical Guide: **2-(1-Ethoxypropylidene)malononitrile**: Properties, Synthesis, and Applications

Introduction

2-(1-Ethoxypropylidene)malononitrile is a functionalized organic molecule built upon the highly reactive malononitrile scaffold.^{[1][2]} Its structure, featuring an electron-deficient carbon-carbon double bond and a versatile enol ether, establishes it as a valuable intermediate in synthetic chemistry. The unique electronic properties conferred by the geminal dinitrile groups make this compound a potent building block for the construction of complex heterocyclic systems, which are of significant interest in the fields of pharmaceutical and materials science.^{[3][4]} This guide provides a comprehensive overview of its core physical and chemical properties, outlines a representative synthetic protocol, explores its reactivity, and discusses its handling and potential applications for professionals in research and drug development.

Core Properties and Compound Identification

Precise identification is paramount for regulatory compliance and experimental reproducibility. The fundamental properties of **2-(1-Ethoxypropylidene)malononitrile** are summarized below.

Table 1: Compound Identification

Identifier	Value	Source(s)
CAS Number	35260-96-9	[5][6][7]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[3][5][7]
Molecular Weight	150.18 g/mol	[3][5][7]
IUPAC Name	2-(1-Ethoxypropylidene)propanedinitrile	[3]
Synonyms	(1-Aethoxy-propyliden)-malononitril	[5]

| Canonical SMILES | CCC(=C(C#N)C#N)OCC |[5] |

Table 2: Physical and Computed Properties

Property	Value	Source(s)
Appearance	Solid	[8]
Typical Purity	≥95-97%	[5][8]
Storage Conditions	Sealed in dry, 2-8°C	[5]
Topological Polar Surface Area	56.81 Å ²	[5]
logP (octanol/water)	1.734	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	0	[5]

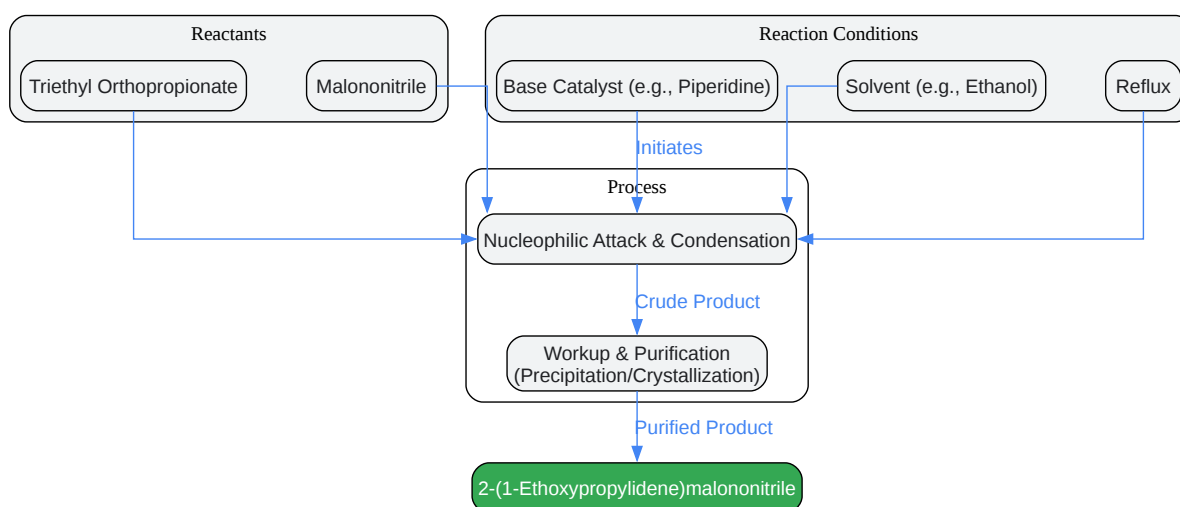
| Rotatable Bonds | 3 |[5] |

Synthesis and Mechanistic Considerations

The synthesis of **2-(1-ethoxypropylidene)malononitrile** is typically achieved through a variant of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[9]

This reaction involves the condensation of an active methylene compound—in this case, malononitrile—with an electrophilic partner derived from a carboxylic acid equivalent, such as a trialkyl orthoester.

The causality behind this choice lies in the high acidity of the methylene protons of malononitrile ($\text{pK}_a \approx 11$), which are readily deprotonated by a base (e.g., piperidine) to form a stabilized carbanion. This potent nucleophile then attacks the electrophilic carbon of a reactive carbonyl or carbonyl equivalent. In this specific synthesis, triethyl orthopropionate serves as the three-carbon electrophile. The reaction proceeds through a series of addition and elimination steps, ultimately yielding the thermodynamically stable conjugated product.



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Caption: Generalized workflow for the synthesis of **2-(1-Ethoxypropylidene)malononitrile**.

Experimental Protocol: Representative Synthesis

This protocol is a generalized representation based on standard procedures for Knoevenagel condensations and should be adapted and optimized.

- **Reactor Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malononitrile (1.0 eq) and triethyl orthopropionate (1.1 eq) in absolute ethanol.
- **Catalyst Addition:** Add a catalytic amount of piperidine (0.1 eq) to the mixture. The addition of a base is critical to deprotonate the malononitrile, initiating the condensation.^[9]
- **Reaction:** Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate directly or after the addition of cold water.
- **Purification:** Collect the crude solid product by filtration, wash with cold ethanol or water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-(1-ethoxypropylidene)malononitrile** stems from its distinct electronic structure. The two strongly electron-withdrawing nitrile groups render the C=C double bond highly electron-deficient (electrophilic). This polarization is the primary driver of its reactivity.

- **Michael Addition:** The molecule is an excellent Michael acceptor. It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carbanions) in a conjugate addition fashion. This reactivity allows for the introduction of diverse functional groups and the formation of more complex molecular architectures.^[4]
- **Heterocycle Synthesis:** It is a key precursor for synthesizing various heterocyclic compounds. For instance, it can participate in reactions analogous to the Gewald reaction, where condensation with a sulfur source and a base can lead to highly substituted

aminothiophenes.^[10] Its derivatives are widely explored for creating pyrimidines and other nitrogen-containing ring systems crucial in medicinal chemistry.^{[1][3]}

- **Functional Group Interconversion:** The nitrile groups can be hydrolyzed to amides or carboxylic acids, or reduced to amines, offering pathways to other classes of compounds. The enol ether moiety is also susceptible to hydrolysis under acidic conditions, which can be leveraged for further transformations.

Caption: Key reactivity sites on **2-(1-Ethoxypropylidene)malononitrile**.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of spectroscopic methods. While specific experimental data is not publicly available, the expected spectral features can be reliably predicted based on the molecular structure and data from analogous compounds.^[9]
^[11]

Table 3: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
FTIR	$\text{C}\equiv\text{N}$ stretch	$\sim 2220\text{ cm}^{-1}$	Strong, sharp absorption characteristic of conjugated nitriles. [9]
	$\text{C}=\text{C}$ stretch	$\sim 1580\text{-}1620\text{ cm}^{-1}$	Absorption for the electron-deficient alkene.
	$\text{C}-\text{O}$ stretch	$\sim 1100\text{-}1250\text{ cm}^{-1}$	Characteristic of the ether linkage.
^1H NMR	Ethoxy $-\text{CH}_3$	$\sim 1.3\text{ ppm}$ (triplet)	Triplet due to coupling with the adjacent $-\text{CH}_2-$ group.
	Propylidene $-\text{CH}_3$	$\sim 1.1\text{ ppm}$ (triplet)	Triplet due to coupling with the adjacent $-\text{CH}_2-$ group.
	Propylidene $-\text{CH}_2-$	$\sim 2.5\text{ ppm}$ (quartet)	Quartet due to coupling with the adjacent $-\text{CH}_3$ group; deshielded by the $\text{C}=\text{C}$ bond.
	Ethoxy $-\text{CH}_2-$	$\sim 4.2\text{ ppm}$ (quartet)	Quartet due to coupling with the adjacent $-\text{CH}_3$ group; deshielded by the oxygen atom.
^{13}C NMR	$\text{C}\equiv\text{N}$	$\sim 115\text{-}120\text{ ppm}$	Typical range for nitrile carbons.
	$\text{C}=\text{C}$ (quaternary)	$\sim 80\text{-}90\text{ ppm}$ ($\text{C}-(\text{CN})_2$) & $\sim 170\text{-}180\text{ ppm}$ ($\text{C}-$	Highly polarized double bond carbons

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
		OEt)	with distinct chemical shifts.

| | Alkyl carbons | ~14-15 ppm (-CH₃) & ~60-70 ppm (-CH₂-) | Standard chemical shifts for sp³ hybridized carbons in ethyl and propyl groups. |

Applications in Research and Development



The malononitrile core is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[2\]](#)

- **Pharmaceutical Development:** **2-(1-Ethoxypropylidene)malononitrile** serves as an intermediate for creating libraries of novel compounds for high-throughput screening. Its derivatives can be explored for their potential as enzyme inhibitors or receptor modulators.[\[3\]](#)
- **Organic Synthesis:** It acts as a versatile C3 synthon, providing a building block with latent functionality that can be unmasked or transformed in subsequent synthetic steps.[\[4\]](#)
- **Materials Science:** The dicyanovinyl group is a known electron acceptor. Derivatives of this compound could be investigated for applications in organic electronics, such as in the creation of solvatochromic dyes or non-linear optical materials.[\[4\]](#)

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-(1-ethoxypropylidene)malononitrile** is not widely available, its handling should be guided by the data for the parent compound, malononitrile, which is highly toxic.[\[10\]](#)[\[12\]](#)[\[13\]](#)

Table 4: Hazard Summary (based on Malononitrile)

Hazard Type	Description	GHS Pictogram	Source(s)
Acute Toxicity	Fatal if swallowed. Toxic in contact with skin or if inhaled.		
Irritation	Causes serious eye and skin irritation. May cause respiratory irritation.		[13]

| Environmental | Very toxic to aquatic life with long-lasting effects. | 環境 [[12]] |

Handling and Emergency Protocol

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]
- Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[13]
- In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
- In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
- In case of Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12][14]
- Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Conclusion

2-(1-Ethoxypropylidene)malononitrile is a highly functionalized and reactive organic compound with significant potential as a synthetic intermediate. Its value lies in the electrophilic nature of its carbon-carbon double bond and the versatility of its nitrile and enol ether groups. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to effectively leverage this molecule for the creation of novel heterocycles and other complex organic structures. Due to the inherent toxicity of the malononitrile core, strict adherence to safety protocols is essential during its handling and use.

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